N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-8-5-6-10-12(11(8)16)18-14(21-10)19-13(20)7-3-1-2-4-9(7)17/h1-6H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQVCKNCHDGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole ring is then chlorinated at the 4 and 5 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzothiazole ring. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Environmental Analysis: It is employed in the detection and quantification of pollutants due to its sensitivity and specificity in various analytical techniques.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby disrupting specific biochemical pathways. This inhibition can lead to the suppression of cancer cell growth or the modulation of immune responses.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties of Selected Analogs
*Calculated based on analogous structures.
Key Observations :
- In contrast, trifluoromethyl groups (e.g., in ) increase hydrophobicity and metabolic stability.
- Amide Substituents : Fluorine and methoxy groups on the benzamide moiety influence solubility and steric interactions. For example, 2,4-difluorobenzamide derivatives exhibit strong intermolecular hydrogen bonding, critical for crystal packing and stability .
Enzyme Inhibition
- PFOR Inhibition : The analog N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide disrupts pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic pathogens, via amide anion-mediated interactions .
- CK-1δ Inhibition : Trifluoromethyl-substituted benzothiazoles (e.g., ) exhibit potent CK-1δ inhibition (GlideXP score: −3.78 kcal/mol), suggesting that dichloro-fluorobenzamide derivatives may share similar kinase-binding profiles.
Physicochemical and Spectral Properties
- IR Spectroscopy : Analogs like hydrazinecarbothioamides exhibit νC=S bands at 1243–1258 cm⁻¹, while triazole-thiones show νC=S at 1247–1255 cm⁻¹, aiding in structural confirmation .
- Solubility : Methoxy-substituted derivatives (e.g., ) face solubility limitations due to increased hydrophobicity, whereas fluorinated analogs (e.g., ) benefit from polar interactions.
Biological Activity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzothiazole moiety substituted with dichloro and fluorine groups, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, particularly those associated with cancer cell proliferation.
- Cell Cycle Regulation : It has been shown to influence the cell cycle by modulating proteins such as cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells, promoting programmed cell death.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
-
Anticancer Activity :
A study evaluated the anticancer potential of this compound on various human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest predominantly observed in breast and lung cancer cells. -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, indicating promising antibacterial activity compared to standard antibiotics. -
Anti-inflammatory Effects :
In vivo studies using murine models showed that treatment with this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 after administration during induced inflammation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the dichloro substituent on the benzothiazole ring enhances the compound's binding affinity to its biological targets. Furthermore, the fluorine atom at the para position of the benzamide moiety appears crucial for its inhibitory effects on cancer cell proliferation.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane).
- Ensure anhydrous conditions to avoid hydrolysis of the acyl chloride.
How is the compound characterized structurally and spectroscopically?
Basic Question
Characterization involves:
- X-ray Crystallography : Single-crystal diffraction (e.g., orthorhombic P212121 space group, a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å) confirms the planar benzothiazole-fluorobenzamide backbone and intermolecular hydrogen bonds (N–H⋯N, C–H⋯F) .
- Spectroscopy :
- 1H/13C NMR : Peaks at δ ~7.5–8.2 ppm (aromatic protons), δ ~165 ppm (amide C=O).
- FT-IR : Bands at ~1680 cm⁻¹ (amide I) and ~1540 cm⁻¹ (C–F stretch) .
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 343.2 (calculated: 343.18) .
How can structural contradictions in crystallographic data be resolved?
Advanced Question
Discrepancies in bond lengths/angles or hydrogen-bonding networks can arise due to:
- Data Quality : Ensure high-resolution data (e.g., R factor <0.05) and multi-scan absorption corrections (SADABS) .
- Refinement Tools : Use SHELXL for small-molecule refinement, validating against residual density maps and hydrogen-bond geometry .
- Validation Metrics : Check data-to-parameter ratios (>15:1 preferred) and mean σ(C–C) values (<0.01 Å) .
Example : In N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, centrosymmetric dimers via N–H⋯N bonds were confirmed by SHELX refinement, resolving packing ambiguities .
What biochemical pathways or targets are associated with this compound?
Advanced Question
Derivatives of N-(benzothiazol-2-yl)benzamide are known to:
- Inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via amide anion conjugation to the thiazole moiety .
- Target bacterial acyl carrier protein synthase (ACPS) and phosphopantetheinyl transferase (PPTase), disrupting lipid biosynthesis .
- Modulate MAPK10 signaling in eukaryotic systems, though mechanistic studies are ongoing .
Q. Experimental Design :
- Use enzyme inhibition assays (e.g., PFOR activity measured via NADH oxidation).
- Validate target engagement via crystallography or isothermal titration calorimetry (ITC) .
How can reaction yields and purity be optimized during synthesis?
Advanced Question
Optimization strategies include:
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Gradient elution in chromatography (e.g., 20–50% ethyl acetate in hexane) or fractional crystallization .
- HPLC Analysis : Monitor purity with C18 columns (retention time ~12 min, 70:30 acetonitrile/water) .
Case Study : A 75% yield was achieved using dichloromethane and triethylamine, with Boc deprotection via HCl/ether .
What intermolecular interactions stabilize the crystal lattice?
Advanced Question
The crystal packing is stabilized by:
- Classical Hydrogen Bonds : N–H⋯N (2.89 Å) forming centrosymmetric dimers .
- Non-classical Interactions : C–H⋯F (2.95 Å) and π–π stacking (3.4–3.6 Å between benzothiazole and fluorobenzene rings) .
- Halogen Bonds : Weak Cl⋯Cl interactions (3.45 Å) contribute to layered packing .
Table 1 : Selected Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space Group | P212121 |
| a, b, c (Å) | 6.0171, 15.3120, 18.1493 |
| V (ų) | 1672.2 |
| Z | 4 |
| R Factor | 0.050 |
| Data-to-Parameter Ratio | 15.3 |
How does fluorination impact the compound’s electronic properties?
Advanced Question
The 2-fluorobenzamide group:
- Enhances electron-withdrawing effects, stabilizing the amide bond against hydrolysis.
- Modulates π-electron density, altering UV-Vis absorption (λmax ~290 nm) and fluorescence emission (λem ~340 nm) .
- Increases dipole moment (calculated: ~4.2 D), influencing solubility in polar solvents .
Q. Methodology :
- Compare DFT-calculated vs. experimental dipole moments (B3LYP/6-31G* basis set).
- Use spectrofluorometry to quantify quantum yields .
What analytical techniques validate enzyme inhibition mechanisms?
Advanced Question
- X-ray Crystallography : Resolve ligand-enzyme co-crystals (e.g., PFOR active site) .
- Kinetic Assays : Measure Ki values via Lineweaver-Burk plots under anaerobic conditions.
- Docking Simulations : Use AutoDock Vina to predict binding poses and interaction energies .
Example : Nitazoxanide analogues showed Ki ~1.2 µM against PFOR, validated by crystallographic hydrogen bonds to Arg246 and Glu264 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
